
Tellurium-126
説明
Tellurium-126 (Te-126) is a stable isotope of Tellurium . It has a mass number of 126, which is the number of nucleons (protons and neutrons). The atomic number is 52, indicating the number of protons, and it has 74 neutrons . The isotopic mass is 125.90331 u . It was discovered in 1924 .
Synthesis Analysis
Tellurium-126 can be produced by fission . There are several methods to synthesize Tellurium nanostructures, including Physical Vapor Deposition (PVD), Molecular Beam Epitaxy (MBE), solution synthesis, Liquid Phase Exfoliation (LPE), and thermal evaporation .Molecular Structure Analysis
Tellurium is a p-type semiconductor and shows greater conductivity in certain directions, depending on the alignment of the atoms . It crystallizes in the rhombohedral form .Chemical Reactions Analysis
Tellurium reacts with halogens to form halides and combines with most metals at elevated temperatures to form tellurides . It also interacts with molecular systems, mediating general detoxification and mitigation of oxidative stress .Physical And Chemical Properties Analysis
Tellurium-126 is stable with a nuclear binding energy of 1066.37009104 MeV per nucleus . It is a p-type semiconductor and demonstrates the phenomenon of piezoelectricity . It becomes superconductive at 3.3 K .科学的研究の応用
Geochemistry and Mineralogy : Tellurium's (bio)geochemistry in surface environments is crucial for supporting geochemical exploration, innovative extraction techniques, and assessing environmental risks due to its increasing anthropogenic uses (Missen et al., 2020).
Metallurgical Processes : Around 90% of tellurium is produced from copper anode slimes during electrolytic refining of blister copper. Its role in the production of CdTe solar cells photovoltaic modules, which consume 40% of global tellurium output, is significant (Makuei & Senanayake, 2018).
Biological Interactions and Toxicity : The biology of tellurium, particularly its toxicity and resistance mechanisms in microorganisms, is a growing area of interest. Tellurium oxyanions, tellurite (TeO3(2-)) and tellurate (TeO4(2-)), are toxic for most life forms even at low concentrations (Chasteen et al., 2009).
Nanotechnology : Tellurium nanostructures, being narrow bandgap semiconductors, have potential applications in device fabrication, batteries, photodetectors, ion detection and removal, gas sensing, and thermoelectric devices (He et al., 2017).
Astrophysics and Cosmochemistry : The isotopic composition of tellurium in meteorites provides insights into nucleosynthetic pathways and the initial solar system abundance of certain nuclides (Fehr et al., 2006).
Recovery and Resourcefulness : With the rise of solar cell technology, there's an increased focus on the recovery and distribution of tellurium in metallurgical processing (Wang, 2011).
Biological Applications : Despite being considered a non-essential trace element, tellurium and its compounds have various biological effects and promising applications, including antimicrobial uses and potential in disease models (Cunha et al., 2009).
Environmental Systems Post-Fukushima : The Fukushima accident in 2011 highlighted the importance of understanding the environmental behavior of tellurium, leading to increased research in this field (Filella, 2019).
Nonlinear Optical Applications : Bacterially synthesized tellurium nanostructures show potential in broadband ultrafast nonlinear optical applications, surpassing some capabilities of materials like graphene (Wang et al., 2019).
Antibiotic Properties and Quantum Dots : Tellurium's antibiotic properties and its use in CdTe nanoparticles for fluorescent quantum dots in imaging and diagnosis highlight its potential in healthcare and diagnostics (Ba et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tellurium-126 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[126Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.90331 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium-126 | |
CAS RN |
14390-74-0 | |
| Record name | Tellurium, isotope of mass 126 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



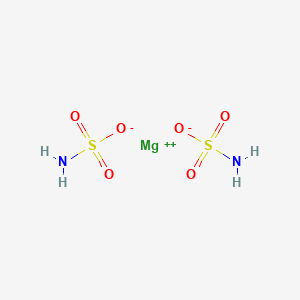
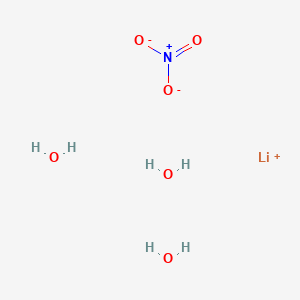
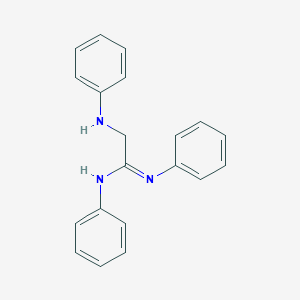
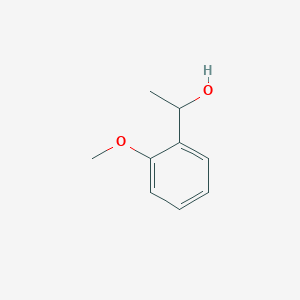
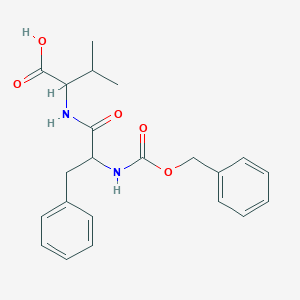

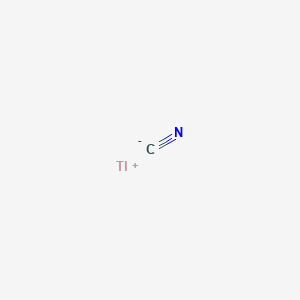
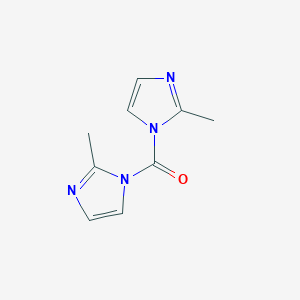
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
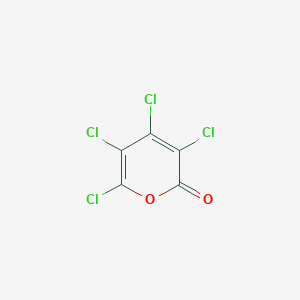
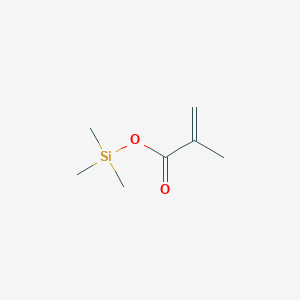
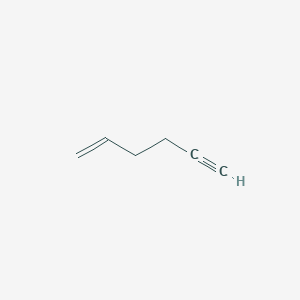
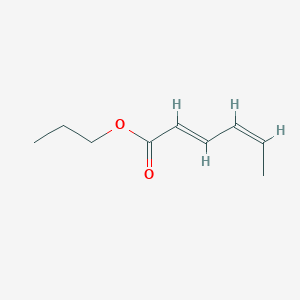
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)